

Chemical structure and properties of Prehelminthosporol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Prehelminthosporol*

Cat. No.: B167374

[Get Quote](#)

An In-depth Technical Guide to **Prehelminthosporol**: Chemical Structure, Properties, and Biological Activity

Authored by: Gemini, Senior Application Scientist Abstract

Prehelminthosporol is a sesquiterpenoid natural product of significant interest due to its potent phytotoxic activity. Produced primarily by the plant pathogenic fungus *Bipolaris sorokiniana*, the causal agent of various diseases in cereal crops, this molecule plays a crucial role in the fungus-host interaction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of **Prehelminthosporol**. We delve into its mechanism of action as a phytotoxin, detail established experimental protocols for its isolation and analysis, and discuss its potential for broader applications. This document is intended for researchers, scientists, and drug development professionals in the fields of natural product chemistry, plant pathology, and agrochemical development.

Introduction to **Prehelminthosporol**

Prehelminthosporol is a bicyclic sesquiterpenoid first identified as a major secondary metabolite produced by the fungus *Bipolaris sorokiniana* (teleomorph: *Cochliobolus sativus*).^[1] This fungus is a globally significant pathogen responsible for diseases such as spot blotch, root rot, and seedling blight in critical cereal crops like barley and wheat.^[1] **Prehelminthosporol** is

recognized as a non-host-specific phytotoxin, meaning it can cause damage to a range of plant species.[1][2] Its production is directly correlated with the virulence of the fungal isolate, highlighting its importance in the disease process.[3][4] The molecule is a precursor to other bioactive compounds, including helminthosporal and sorokinianin, and its unique structure and potent biological effects make it a subject of ongoing scientific inquiry.[5][6]

Chemical Structure and Physicochemical Properties

Structural Elucidation

Prehelminthosporol possesses a complex tricyclic ether structure. Its molecular formula is C₁₅H₂₄O₂.[7] The IUPAC name is 1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.0^{3,8}]undecan-4-ol.[7] Structurally, it is classified as a seco-sativene sesquiterpenoid.[1] A key feature of **Prehelminthosporol** is that it naturally occurs as a mixture of epimers, which differ in the stereochemistry at the hemiacetal carbon.[1] This structural complexity has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][8]

Physicochemical Characteristics

Prehelminthosporol is a hydrophobic molecule with limited thermal stability.[1] Its low solubility in water is a significant property, influencing its distribution and interaction in biological systems.[1]

Table 1: Physicochemical Properties of **Prehelminthosporol**

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₄ O ₂	[7]
Molecular Weight	236.35 g/mol	[7]
IUPAC Name	1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.0 ^{3,8}]undecan-4-ol	[7]
CAS Number	1619-13-2	[7]
Appearance	Not specified in results; likely an oil or solid	
Solubility	Low water solubility (0.15 µg/µL)	[1]
Thermal Stability	Restricted thermal stability	[1]
Classification	Sesquiterpenoid, Natural Product	[1] [9]

Natural Occurrence and Biosynthesis

Fungal Sources and Localization

The primary natural source of **Prehelminthosporol** is the ascomycete fungus *Bipolaris sorokiniana*.[\[2\]](#) It has also been detected in other related species, including *B. setariae*, *B. zeicola*, and *B. victoriae*, suggesting a conserved biosynthetic capability among these closely-related fungi.[\[3\]](#)[\[10\]](#) Within the fungus, **Prehelminthosporol** is found in high concentrations in the hyphae and latent conidia (spores) and is a major component of the extracellular matrix (ECM) that surrounds the hyphae during plant infection.[\[1\]](#)[\[2\]](#) This localization suggests its role in facilitating the initial stages of host penetration.[\[2\]](#)

Biosynthesis Pathway

As a sesquiterpenoid, **Prehelminthosporol** is derived from the isoprenoid pathway. While the complete biosynthetic gene cluster and enzymatic steps are not yet fully elucidated, it is understood to be a precursor to other toxins.[\[5\]](#) It is suggested that **Prehelminthosporol** is the

precursor to helminthosporal, another potent phytotoxin.^{[5][6]} The biosynthesis of these complex fungal metabolites often involves multiple enzymes, including terpene cyclases and cytochrome P450 monooxygenases, encoded within a dedicated biosynthetic gene cluster.^{[11][12]}

Biological Activity and Mechanism of Action

Prehelminthosporol exhibits a range of biological activities, with its role as a phytotoxin being the most extensively studied.

Phytotoxicity

Prehelminthosporol's phytotoxicity is central to the pathogenesis of *B. sorokiniana*. It is non-host-specific and causes visible symptoms like lesions, stunting, and chlorosis on infected plants.^[2]

- **Mechanism of Action:** The primary mode of action is the disruption of cell membrane integrity, which leads to electrolyte leakage.^[2] It is also thought to be involved in dissolving the protective wax layer on leaves, aiding fungal invasion.^[2] At a cellular level, **Prehelminthosporol** disrupts vital energy-producing processes by inhibiting photophosphorylation in chloroplasts and oxidative phosphorylation in mitochondria.^[1] It also interferes with the function of plasma membrane-associated enzymes.^[13]
- **Dose-Dependent Effects:** The compound displays a biphasic dose-response in some plant systems. For instance, in wheat coleoptile bioassays, it inhibits growth at higher concentrations (10^{-3} M and 10^{-4} M) but significantly promotes growth at a lower concentration (10^{-5} M).^{[2][14]} This suggests a complex interaction with plant hormonal pathways, potentially involving auxins or gibberellins.^[9]

Antimicrobial Activity and Other Effects

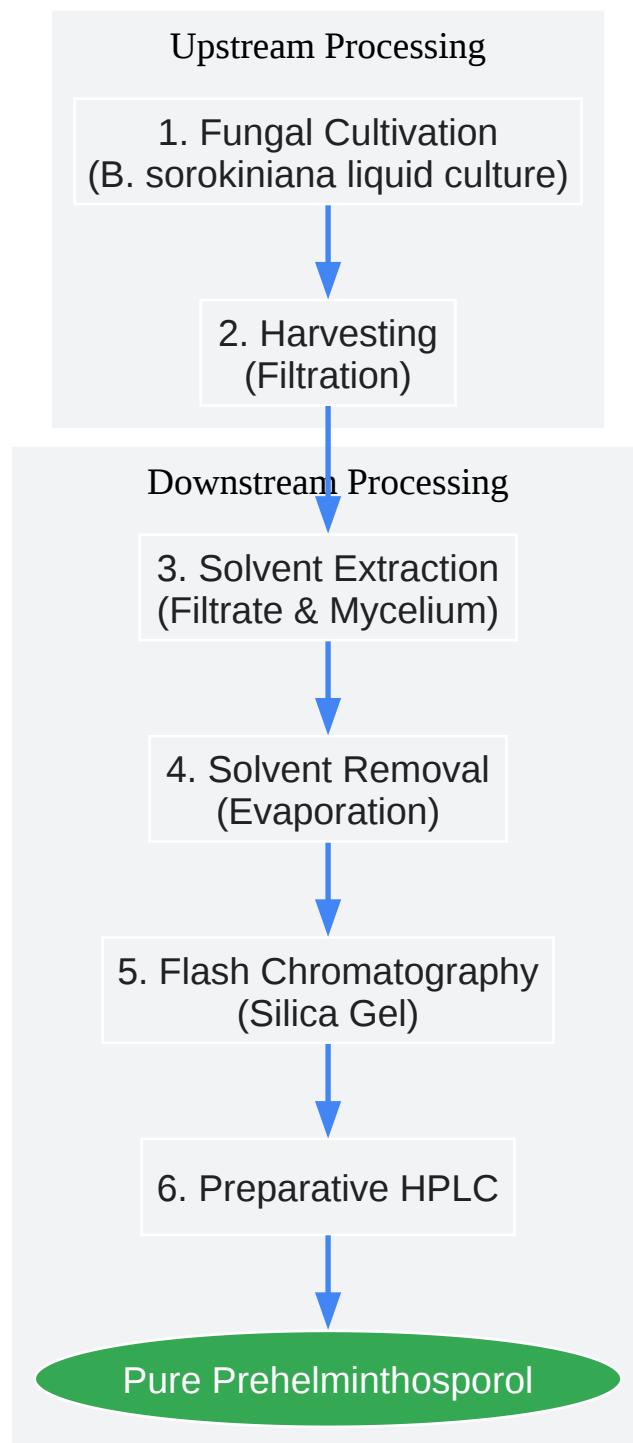
Beyond its effects on plants, **Prehelminthosporol** has demonstrated inhibitory activity against some gram-positive bacteria and several fungi, including its producer *B. sorokiniana*.^[2] This suggests a potential role in competitive interactions with other microbes in its environment. In terms of animal toxicity, it has been shown to be non-toxic to chicks at a dose of 450 mg/kg, indicating a degree of selectivity.^{[2][9]}

Table 2: Summary of **Prehelminthosporol**'s Biological Activities

Activity	Organism/System	Effect	Concentration/Dose	Source
Phytotoxicity	Wheat Coleoptiles	Growth Inhibition	10^{-3} M, 10^{-4} M	[2]
Wheat Coleoptiles	Growth Promotion	10^{-5} M		[2]
Bean Plants	Leaf Bending	10^{-2} M		[2]
Corn Plants	Stunting, Chlorosis	Not specified		[2]
Antimicrobial	Gram-positive bacteria	Growth Inhibition	Not specified	[2]
Fungi (B. sorokiniana)	Growth Inhibition	Not specified		[2]
Animal Toxicity	Chicks	No toxic effects	450 mg/kg	[2][9]

Experimental Protocols and Methodologies

Isolation and Purification of **Prehelminthosporol**


This protocol outlines a general method for extracting and purifying **Prehelminthosporol** from fungal cultures, adapted from methodologies described in the literature.[13]

Objective: To isolate **Prehelminthosporol** from liquid cultures of *B. sorokiniana*.

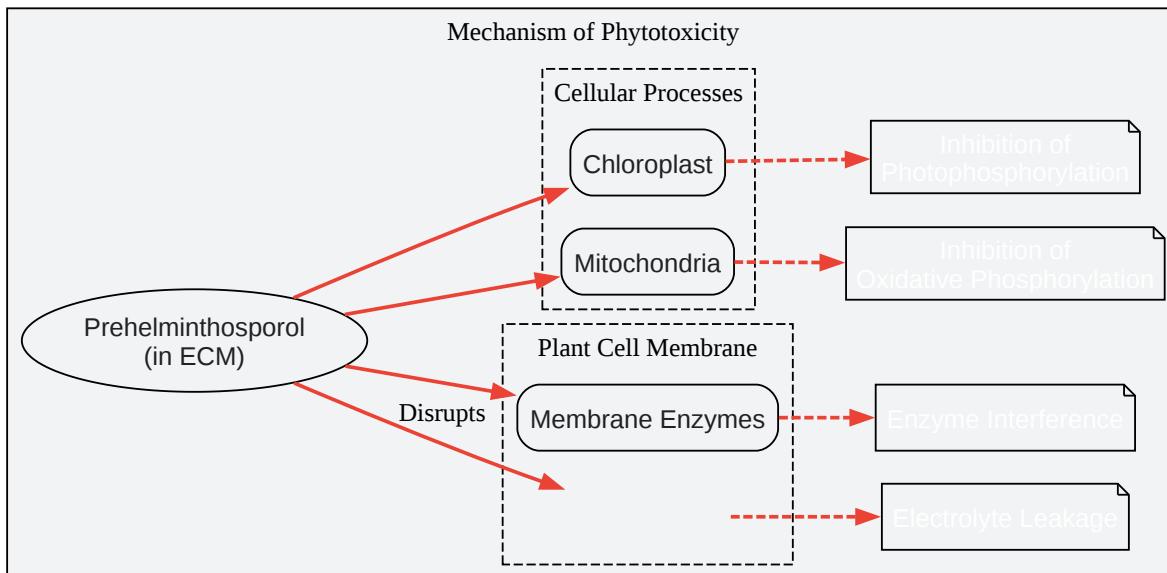
Methodology:

- Fungal Cultivation: Inoculate a suitable liquid medium with conidia of *B. sorokiniana*. Incubate for 8-15 days at approximately 20°C to allow for mycelial growth and toxin production.[13]
- Harvesting: Separate the mycelium from the culture filtrate by filtration.

- Extraction:
 - From Culture Filtrate: Perform a liquid-liquid extraction of the filtrate using an organic solvent such as diethyl ether or chloroform.[13]
 - From Mycelium: Lyophilize (freeze-dry) the mycelium, grind it into a fine powder, and extract with an appropriate organic solvent.
- Solvent Removal: Evaporate the organic solvent from the combined extracts under reduced pressure or a stream of nitrogen.
- Purification:
 - Flash Chromatography: Subject the crude extract to flash chromatography on a silica gel column for initial purification.[1]
 - Preparative HPLC: Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure **Prehelminthosporol**.[1]

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and purification of **Prehelminthosporol**.


Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

A reliable method for quantifying **Prehelminthosporol** involves GC-MS analysis after derivatization.[3][13]

Objective: To quantify **Prehelminthosporol** concentration in fungal extracts.

Methodology:

- Extraction: Extract **Prehelminthosporol** from the sample (mycelium or culture filtrate) as described above.
- Solid-Phase Extraction (SPE): Clean the crude extract using an SPE column to remove interfering compounds.[13]
- Derivatization: Evaporate the solvent and treat the dried extract with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (TMS) derivative. This step is crucial as it increases the volatility and thermal stability of the analyte for GC analysis.[13]
- GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use an appropriate temperature program and a non-polar capillary column.
- Quantification: Monitor characteristic ions for the **Prehelminthosporol**-TMS derivative using Selected Ion Monitoring (SIM) for high sensitivity and specificity. The detection limit for this method can be as low as ~5 ng/µL.[3][13]

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of **Prehelminthosporol**'s phytotoxic mechanisms.

Conclusion and Future Perspectives

Prehelminthosporol stands out as a pivotal molecule in the study of plant-pathogen interactions, particularly for diseases caused by *Bipolaris sorokiniana*. Its well-characterized role in disrupting plant cell membranes and metabolic functions underscores its importance to fungal virulence. The dose-dependent dual effects of growth inhibition and promotion suggest a sophisticated interaction with host signaling networks that warrants further investigation.

Future research should focus on several key areas:

- Biosynthetic Pathway Elucidation: Identifying and characterizing the complete gene cluster responsible for **Prehelminthosporol** synthesis could enable metabolic engineering approaches to control fungal virulence or, conversely, to overproduce the compound for further study.

- Molecular Target Identification: Pinpointing the specific plant proteins or receptors that **Prehelminthosporol** interacts with will provide a deeper understanding of its mechanism of action and could reveal new targets for fungicides.
- Agrochemical and Pharmacological Potential: Given its potent biological activity, **Prehelminthosporol** and its derivatives could serve as scaffolds for the development of novel, bio-based herbicides.^[14] Furthermore, its selective antimicrobial properties could be explored for other applications, although this requires more extensive investigation.

In summary, **Prehelminthosporol** remains a rich subject for scientific exploration, with significant implications for agriculture and natural product chemistry.

References

- ResearchGate. (n.d.). **Prehelminthosporol**, a Phytotoxin from Bipolaris Sorokiniana.
- National Center for Biotechnology Information. (n.d.). **Prehelminthosporol**. PubChem Compound Database.
- ResearchGate. (n.d.). Characterization and Determination of **Prehelminthosporol**, A Toxin from the Plant Pathogenic Fungus Bipolaris-Sorokiniana, Using Liquid-Chromatography Mass-Spectrometry.
- ResearchGate. (n.d.). Production and Release of the Phytotoxin **Prehelminthosporol** by Bipolaris-Sorokiniana During Growth.
- Lund University Research Portal. (n.d.). Relationship between production of the phytotoxin **prehelminthosporol** and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
- Canadian Science Publishing. (n.d.). TERPENOIDS: VIII. THE IMMEDIATE PRECURSORS OF HELMINTHOSPORAL AND HELMINTHOSPOROL.
- ResearchGate. (n.d.). (PDF) Relationship Between Production of the Phytotoxin **Prehelminthosporol** and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana.
- ResearchGate. (n.d.). New Helminthosporal Analogues with Plant-Growth Regulatory Properties Synthesized via Oxyallyl Cation.
- Lund University Research Portal. (n.d.). Relationship between production of the phytotoxin **prehelminthosporol** and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.
- National Center for Biotechnology Information. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk.

- National Center for Biotechnology Information. (n.d.). Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products.
- National Center for Biotechnology Information. (2017). Spectral Information. PubChem.
- Lund University Research Portal. (n.d.). Relationship between production of the phytotoxin **prehelminthosporol** and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Prehelminthosporol | C15H24O2 | CID 6451296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome mining and biosynthetic pathways of marine-derived fungal bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of Prehelminthosporol]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b167374#chemical-structure-and-properties-of-prehelminthosporol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com